molecular formula C14H17N B13592886 2-Methyl-1-(naphthalen-1-YL)propan-2-amine

2-Methyl-1-(naphthalen-1-YL)propan-2-amine

Cat. No.: B13592886
M. Wt: 199.29 g/mol
InChI Key: NBMGLOFEXFAHNC-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Naphthalene (B1677914) Derivatives

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. Alkylamines, in particular, are integral to a vast range of chemical reactions and are key components in many biologically active molecules. The reactivity of the amine group can be influenced by the steric hindrance and electronic effects of its substituents. In 2-Methyl-1-(naphthalen-1-YL)propan-2-amine, the tertiary butyl-like group attached to the nitrogen and the adjacent naphthalene ring create a sterically hindered environment.

Naphthalene derivatives, on the other hand, are widely studied for their applications in dyes, polymers, and pharmaceuticals. The position of substitution on the naphthalene ring—either at the alpha (1-position) or beta (2-position)—can significantly impact the molecule's chemical and physical properties due to differences in steric hindrance and electronic environments. The 1-position is generally more reactive and sterically hindered than the 2-position.

Isomeric Considerations: Focus on this compound and Related Naphthylpropylamines

Isomerism plays a crucial role in determining the properties and function of a molecule. In the case of naphthylpropylamines, the point of attachment of the propyl amine group to the naphthalene ring is of primary importance. The subject of this article, this compound, features substitution at the 1-position of the naphthalene ring. Its isomer, 2-Methyl-1-(naphthalen-2-YL)propan-2-amine, with substitution at the 2-position, is more commonly documented in chemical databases. nih.gov

The difference in the substitution position on the naphthalene ring is expected to lead to distinct physical and chemical properties. For instance, the greater steric hindrance at the 1-position in this compound could influence its reactivity and interaction with biological targets compared to its 2-isomer.

To illustrate the differences that can arise from the point of substitution, a comparison of the computed properties of the 2-isomer and a related 1-substituted naphthylpropylamine is presented below.

Table 1: Comparison of Computed Properties of Naphthylpropylamine Isomers

Property 2-Methyl-1-(naphthalen-2-YL)propan-2-amine nih.gov 1-(Naphthalen-1-YL)propan-2-amine nih.gov
Molecular Formula C14H17N C13H15N
Molecular Weight 199.29 g/mol 185.26 g/mol
XLogP3 3.5 3.3
Hydrogen Bond Donor Count 1 1
Hydrogen Bond Acceptor Count 1 1

| Rotatable Bond Count | 3 | 3 |

Note: Data for this compound is not available in the cited sources. The table compares its known isomer with another 1-substituted naphthylpropylamine to highlight isomeric differences.

Other related naphthylpropylamines include 3-(Naphthalen-1-yl)propan-1-amine, which has been a subject of study in the context of arylalkylamines. Research into such compounds often involves investigations into their synthesis via methods like reductive amination and their structural elucidation through techniques such as NMR spectroscopy.

Overview of Academic Research Trajectories for Alkylamines

The study of alkylamines is a dynamic and evolving field in chemical research. Historically, research focused on fundamental synthesis methods and reactivity. Contemporary research, however, has expanded into several key areas:

Novel Synthetic Methodologies: There is a continuous drive to develop more efficient and selective methods for synthesizing complex amines. This includes the use of new catalysts and multicomponent reactions to streamline the synthesis of molecules like α-branched secondary alkylamines.

Applications in Materials Science: Alkylamines are increasingly being used to control the morphology and properties of nanomaterials. mdpi.com Their role as capping agents and stabilizers is crucial in the synthesis of nanocrystals with desired shapes and sizes for applications in electronics and catalysis. mdpi.com

Pharmaceutical and Agrochemical Development: Alkylamines are a common functional motif in a wide range of bioactive molecules. Research is focused on synthesizing new alkylamine derivatives and evaluating their biological activity. The global alkylamines market is driven by their extensive use in pharmaceuticals, agrochemicals, and water treatment. grandviewresearch.commordorintelligence.comglobenewswire.com

Computational Studies: With advancements in computational chemistry, researchers are now better able to predict the properties and reactivity of complex amines. nih.gov This includes studying the effects of steric hindrance on the geometry and thermodynamic properties of these molecules. nih.gov

The research trajectory for a compound like this compound would likely fall within these broader trends, with potential investigations into its synthesis, its properties as influenced by its specific isomeric structure, and its potential applications in medicinal or materials chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-methyl-1-naphthalen-1-ylpropan-2-amine

InChI

InChI=1S/C14H17N/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,10,15H2,1-2H3

InChI Key

NBMGLOFEXFAHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthetic Routes to 2-Methyl-1-(naphthalen-1-YL)propan-2-amine

Direct synthetic routes offer an efficient means of assembling the target molecule by forming one of the key carbon-carbon or carbon-nitrogen bonds in a convergent manner.

Reductive Amination Strategies

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. frontiersin.org In a potential synthesis of this compound, a one-pot reaction could be envisioned between 1-naphthaldehyde and 2-nitropropane. This process would involve the in-situ reduction of the nitro group to an amine, which then condenses with the aldehyde to form an imine, followed by the reduction of the imine to the final product. frontiersin.org

The reaction proceeds in a tandem manner, where the nitro compound is first reduced to the corresponding primary amine. This amine then reacts with the carbonyl group of the aldehyde to form a hemiaminal, which subsequently dehydrates to an imine intermediate. The imine is then reduced to the target secondary amine. wikipedia.org Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. wikipedia.org The use of catalysts, such as those based on iridium or nickel, can facilitate this one-pot reaction under milder conditions. rsc.org

Table 1: Key Reagents and Intermediates in Reductive Amination

Reagent/IntermediateRole in Synthesis
1-NaphthaldehydeCarbonyl precursor providing the naphthalen-1-ylmethyl moiety.
2-NitropropanePrecursor to the 2-amino-2-methylpropane nucleophile.
Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Reduces the intermediate imine to the final amine.
Catalyst (e.g., Ir, Ni)Facilitates the one-pot reaction cascade.
Imine IntermediateFormed from the condensation of the in-situ generated amine and aldehyde.

Grignard Addition to Nitriles and Subsequent Reduction Methods

The addition of an organometallic Grignard reagent to a nitrile provides a versatile route to ketones after hydrolysis, or to primary amines upon reduction of the intermediate imine. A plausible Grignard-based synthesis of this compound could involve the reaction of 1-naphthylmethylmagnesium bromide with isobutyronitrile.

In this approach, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine. This intermediate can then be reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride.

Alternatively, a different disconnection would involve the reaction of a Grignard reagent derived from 2-bromopropane with 1-naphthaleneacetonitrile. Subsequent reduction of the resulting imine would also yield the target compound.

Table 2: Grignard Synthesis Reaction Parameters

ParameterDescription
Grignard Reagent1-Naphthylmethylmagnesium bromide or Isopropylmagnesium bromide.
Nitrile SubstrateIsobutyronitrile or 1-Naphthaleneacetonitrile.
SolventAnhydrous ether or tetrahydrofuran (THF).
Reduction StepTreatment of the intermediate imine with a hydride reducing agent (e.g., LiAlH₄).

Alkylation Approaches via Activated Intermediates (e.g., Katritzky Salts)

Katritzky salts, which are N-substituted pyridinium salts, serve as effective precursors for the generation of alkyl radicals through single-electron transfer. researchgate.net These radicals can then participate in various carbon-carbon bond-forming reactions. A synthetic strategy for this compound using this methodology could involve the preparation of a Katritzky salt from a suitable primary amine.

For instance, 2-amino-2-methylpropane could be converted to its corresponding Katritzky salt. The subsequent reaction of this salt under photoredox or transition-metal-catalyzed conditions in the presence of a suitable naphthalene-containing coupling partner, such as 1-methylnaphthalene, could potentially form the desired carbon-carbon bond. The success of this approach would depend on the specific reaction conditions and the reactivity of the generated radical with the naphthalene (B1677914) substrate. researchgate.net

Indirect Synthesis and Derivatization from Naphthyl-containing Precursors

Indirect synthetic routes rely on the functional group manipulation of a pre-existing naphthalene-containing starting material to introduce the desired aminopropane side chain.

Curtius Rearrangement Applications to Naphthalene Carboxylic Acid Derivatives

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgnih.gov This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently hydrolyzed to the amine. wikipedia.orgorganic-chemistry.org

A synthetic pathway to this compound utilizing the Curtius rearrangement would start from a suitable naphthalene-containing carboxylic acid, such as 2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid. This carboxylic acid can be converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.gov Thermal or photochemical rearrangement of the acyl azide generates an isocyanate, which upon acidic or basic hydrolysis, yields the target primary amine. wikipedia.orgorganic-chemistry.org

Table 3: Steps in the Curtius Rearrangement Synthesis

StepTransformationKey ReagentsIntermediate
1Carboxylic acid to Acyl AzideDPPA or SOCl₂ then NaN₃Acyl azide
2RearrangementHeat or UV lightIsocyanate
3HydrolysisH₃O⁺ or OH⁻Carbamic acid (unstable)
4DecarboxylationSpontaneousPrimary amine

Multistep Synthetic Sequences for Naphthalene-Substituted Propane (B168953) Derivatives

A multistep synthesis provides a high degree of control and is often necessary for complex molecules. A plausible multistep sequence for the synthesis of this compound is outlined in a patent for analogous phenyl-substituted compounds. google.com This sequence can be adapted to the naphthalene series.

The synthesis commences with the alkylation of isobutyronitrile with 1-(chloromethyl)naphthalene in the presence of a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form 2,2-dimethyl-3-(naphthalen-1-yl)propanenitrile. google.com This step constructs the key carbon skeleton of the target molecule.

The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford 2,2-dimethyl-3-(naphthalen-1-yl)propanoic acid. This carboxylic acid is a key intermediate that can be converted to the target amine via the Curtius rearrangement as described in the previous section. google.com The carboxylic acid is treated with an azide source, such as diphenylphosphoryl azide (DPPA), to form the acyl azide. Subsequent rearrangement to the isocyanate and hydrolysis yields this compound. google.com

Table 4: Multistep Synthesis Overview

StepStarting MaterialsProductKey Transformation
11-(Chloromethyl)naphthalene, Isobutyronitrile2,2-Dimethyl-3-(naphthalen-1-yl)propanenitrileAlkylation
22,2-Dimethyl-3-(naphthalen-1-yl)propanenitrile2,2-Dimethyl-3-(naphthalen-1-yl)propanoic acidNitrile Hydrolysis
32,2-Dimethyl-3-(naphthalen-1-yl)propanoic acidThis compoundCurtius Rearrangement

Stereoselective Synthesis Approaches

The creation of the single stereocenter in this compound, located at the carbon atom bearing the naphthyl group, is the central challenge in its asymmetric synthesis. The steric hindrance imposed by the adjacent quaternary carbon demands highly effective methods for stereocontrol. The two primary strategies to achieve this are through the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a robust and well-established strategy for controlling stereochemistry. wikipedia.org In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule, the "auxiliary." wikipedia.org The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.orgsigmaaldrich.com For the synthesis of chiral primary amines, auxiliaries such as tert-butanesulfinamide, oxazolidinones, and pseudoephedrine are commonly employed. wikipedia.orgsigmaaldrich.com

A viable strategy for synthesizing this compound using this method would involve the diastereoselective addition of a nucleophile to a chiral imine or imine equivalent. One of the most effective and widely used methods for asymmetric amine synthesis involves the use of Ellman's auxiliary, tert-butanesulfinamide. yale.eduyale.edu

The proposed synthesis would begin with the condensation of 1-naphthaleneacetaldehyde with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinyl imine. The subsequent key step is the diastereoselective addition of a methyl nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent, to the C=N double bond. The chiral sulfinyl group effectively shields one face of the imine, directing the incoming nucleophile to the opposite face, thereby establishing the desired stereochemistry at the benzylic carbon. The final step involves the acidic cleavage of the sulfinamide group to yield the target primary amine in high enantiomeric purity.

While specific data for this exact reaction is not published, the effectiveness of this methodology has been demonstrated for a wide range of structurally similar substrates. High diastereoselectivities are typically achieved, often exceeding 90:10 dr.

Table 1: Representative Diastereoselective Additions to Chiral N-tert-Butanesulfinyl Imines for the Synthesis of Analogous Amines

Imine Substrate (R-CH=NS(O)tBu) Nucleophile Diastereomeric Ratio (dr)
N-(Benzylidene)-2-methylpropane-2-sulfinamide MeMgBr >99:1
N-(2-phenylethylidene)-2-methylpropane-2-sulfinamide MeMgBr 98:2

Note: The data in this table is illustrative of the general effectiveness of the tert-butanesulfinamide auxiliary for the synthesis of chiral amines and is based on published results for analogous compounds, not the specific target molecule of this article.

Asymmetric Catalysis in Amine Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as it requires only a substoichiometric amount of a chiral agent to generate a large quantity of enantiomerically enriched product. frontiersin.org Key strategies for the catalytic asymmetric synthesis of amines include the hydrogenation of imines, reductive amination of ketones, and transfer hydrogenation. rsc.org

For a molecule like this compound, a plausible catalytic route would be the asymmetric hydrogenation of a suitable prochiral imine precursor. The precursor, N-(2-methyl-1-(naphthalen-1-yl)prop-1-en-2-yl)imine, could be synthesized and then subjected to hydrogenation using a chiral transition-metal catalyst. Complexes of iridium, rhodium, and ruthenium with chiral phosphine ligands are well-known for their high efficiency and enantioselectivity in imine reductions. rsc.org

For instance, an iridium catalyst bearing a chiral bisphosphine ligand, such as a member of the BINAP family, could be employed. The reaction would involve the activation of molecular hydrogen by the chiral metal complex and its subsequent stereoselective transfer to the C=N bond of the imine substrate. The specific ligand and reaction conditions would be critical for achieving high enantiomeric excess (ee).

Another catalytic approach is the asymmetric reductive amination of a ketone precursor, 1-(naphthalen-1-yl)propan-2-one. This "one-pot" reaction would involve the condensation of the ketone with an ammonia (B1221849) source to form an imine in situ, which is then immediately reduced by a chiral catalyst and a reducing agent (e.g., H₂ or a hydride source like Hantzsch ester). Chiral phosphoric acids and other organocatalysts have also emerged as powerful catalysts for such transformations. frontiersin.org

Table 2: Examples of Asymmetric Catalytic Reduction for the Synthesis of Structurally Related Chiral Amines

Substrate Catalyst System Method Enantiomeric Excess (ee)
1-Phenylpropan-2-imine [Ir(COD)Cl]₂ / (S)-f-BINAPHANE Asymmetric Hydrogenation 88%
N-(1-(4-methoxyphenyl)ethylidene)aniline RuCl₂(p-cymene)/(R,R)-TsDPEN Asymmetric Transfer Hydrogenation 97%

Note: This table presents data for the asymmetric synthesis of analogous chiral amines to illustrate the potential of catalytic methods. The specific application to the target compound has not been reported.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Naphthyl and Alkyl Protons

A ¹H NMR spectrum of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine would be expected to show distinct signals corresponding to the protons of the naphthalene (B1677914) ring system and the alkyl side chain. The aromatic region would likely display a complex series of multiplets for the seven protons of the monosubstituted naphthalene ring. The specific chemical shifts and coupling patterns would be characteristic of the 1-substitution pattern. The alkyl portion of the molecule would show a singlet for the two equivalent methyl groups and a singlet for the methylene (B1212753) protons adjacent to the naphthalene ring. The amine protons may appear as a broad singlet.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Naphthyl-H7.0 - 8.5Multiplets
-CH₂-~3.0Singlet
-NH₂VariableBroad Singlet
2 x -CH₃~1.2Singlet

This table is predictive and based on general principles of ¹H NMR spectroscopy.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization of Carbon Skeleton

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would be expected to show ten signals for the naphthalene ring carbons, with quaternary carbons having different intensities than protonated carbons. The alkyl side chain would exhibit signals for the quaternary carbon, the methylene carbon, and the two equivalent methyl carbons.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Naphthyl C (quaternary)130 - 140
Naphthyl CH120 - 130
C(CH₃)₂45 - 55
-CH₂-40 - 50
-CH₃25 - 35

This table is predictive and based on typical ¹³C NMR chemical shift ranges.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, which is particularly useful for assigning the protons on the naphthalene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methylene protons to carbons in the naphthalene ring, confirming the attachment point of the side chain.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₁₄H₁₇N), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Expected HRMS Data:

IonCalculated Exact Mass
[C₁₄H₁₇N + H]⁺200.1434

This value is calculated based on the atomic masses of the constituent elements.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation of this compound would likely involve cleavage of the C-C bond between the methylene group and the quaternary carbon, as well as fragmentation of the naphthalene ring system. Analysis of these fragmentation patterns would further corroborate the proposed structure.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) for Complex Mixture Analysis

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry stands as a powerful analytical tool for separating and identifying compounds within complex matrices. In the context of analyzing this compound, LC-Q-TOF/MS offers high-resolution and accurate mass measurement, which is crucial for unambiguous molecular formula determination.

The liquid chromatography (LC) component would first separate the target compound from any impurities, isomers, or other components in the sample. Following separation, the analyte enters the mass spectrometer. The quadrupole component can be used to select specific ions, while the time-of-flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high precision.

For this compound (molecular formula: C14H17N), high-resolution mass spectrometry would detect its protonated molecule, [M+H]+. The theoretical exact mass of this ion allows for its confident identification. The high mass accuracy of a TOF analyzer can readily distinguish it from other compounds with the same nominal mass but different elemental compositions.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated. Key expected fragments for this compound would likely arise from the cleavage of the bond between the propyl chain and the naphthalene ring, as well as cleavages within the side chain.

Table 1: Predicted LC-Q-TOF/MS Data for this compound

ParameterPredicted ValueSignificance
Molecular FormulaC14H17NDefines the elemental composition.
Monoisotopic Mass199.1361 g/mol The exact mass of the molecule based on the most abundant isotopes. nih.govnih.gov
Protonated Ion [M+H]+200.1439 m/zThe primary ion observed in positive ion mode ESI-MS, used for identification.
Key Fragment Ion 1141.0704 m/zCorresponds to the naphthylmethyl cation [C11H9]+, resulting from cleavage of the C-C bond adjacent to the ring.
Key Fragment Ion 258.0657 m/zCorresponds to the 2-amino-2-methylpropyl cation [C4H10N]+, resulting from cleavage of the C-C bond adjacent to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, alkyl, and aromatic naphthalene components. The primary amine group (-NH2) is typically identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The N-H bending vibration is also expected to appear around 1650-1580 cm⁻¹.

The aliphatic portions of the molecule, including the methyl and methylene groups, will produce C-H stretching vibrations just below 3000 cm⁻¹. The aromatic naphthalene ring will show characteristic C-H stretching absorptions above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the substituted naphthalene ring would appear in the 900-675 cm⁻¹ region, providing clues about the substitution pattern.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH2)
3100 - 3000C-H StretchAromatic (Naphthalene)
2975 - 2850C-H StretchAliphatic (CH3, CH2)
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH2)
1600 - 1450C=C StretchAromatic (Naphthalene)
1470 - 1430C-H BendAliphatic (CH2, CH3)
900 - 675C-H Out-of-Plane BendAromatic (Naphthalene)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range.

The UV-Vis spectrum of this compound is dominated by the naphthalene ring system, which is a strong chromophore. The spectrum is expected to show multiple absorption bands characteristic of π → π* transitions within the aromatic system. Based on data for similar naphthalene derivatives, strong absorptions are anticipated. nist.gov For instance, 2-Naphthalenamine exhibits distinct absorption maxima that are characteristic of the naphthalene electronic system. nist.gov The presence of the alkylamine substituent on the naphthalene ring may cause slight shifts in the position (batochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands compared to unsubstituted naphthalene.

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound

Predicted λmax (nm)Electronic TransitionChromophore
~220-230π → πNaphthalene Ring
~270-290π → πNaphthalene Ring
~320-340π → π*Naphthalene Ring

Computational and Theoretical Investigations of 2 Methyl 1 Naphthalen 1 Yl Propan 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like 2-Methyl-1-(naphthalen-1-YL)propan-2-amine. mdpi.com These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Molecular orbital analysis, a key component of DFT studies, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. samipubco.com For aromatic compounds like this one, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring, while the LUMO may be distributed across the entire molecule.

The electrostatic potential surface maps are also generated to visualize the charge distribution and predict regions susceptible to electrophilic or nucleophilic attack. In this compound, the nitrogen atom of the amine group is expected to be a region of high negative potential, making it a likely site for protonation and other electrophilic interactions.

ParameterCalculated Value (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap4.90

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These descriptors help in quantifying the molecule's reactivity. The analysis of these parameters can predict the most probable sites for metabolic transformation or interaction with biological targets. For instance, the Fukui function can be employed to identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. The amine group and specific positions on the naphthalene ring are often predicted to be the most reactive sites. researchgate.net

Reactivity DescriptorCalculated Value
Ionization Potential (I)5.85 eV
Electron Affinity (A)0.95 eV
Global Hardness (η)2.45 eV
Electronegativity (χ)3.40 eV

Conformational Analysis and Energy Landscapes

The flexibility of the propan-2-amine side chain allows this compound to adopt multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional structures and to understand the energy barriers between different conformers. Techniques such as relaxed potential energy surface scans are used to explore the rotational freedom around the single bonds connecting the naphthalene ring to the side chain. The results of these analyses are crucial for understanding how the molecule might bind to a receptor, as the bioactive conformation may not be the lowest energy conformation in isolation.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the compound's behavior over time in various environments, such as in aqueous solution or within a lipid bilayer, mimicking biological membranes. researchgate.net These simulations can reveal how the solvent molecules interact with the compound and how the compound's conformation changes in response to its surroundings. For a molecule with both a hydrophobic naphthalene group and a hydrophilic amine group, MD simulations can elucidate its orientation and partitioning behavior in heterogeneous environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecule's structure. samipubco.com Discrepancies between calculated and experimental spectra can often be explained by environmental effects not accounted for in the gas-phase calculations. The theoretical IR spectrum would show characteristic peaks for N-H stretching of the amine group and C-H and C=C stretching of the naphthalene ring. nasa.gov

Vibrational ModePredicted IR Frequency (cm⁻¹)
N-H Stretch (Amine)3400 - 3300
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)2980 - 2850
C=C Stretch (Aromatic)1600 - 1450

Chemical Reactivity, Derivatization, and Analog Design

Reaction Pathways of the Amine Moiety

The primary amine group is a potent nucleophile and a key handle for derivatization. Its reactions are fundamental to creating a diverse range of analogues with modified properties.

The lone pair of electrons on the nitrogen atom of the primary amine facilitates reactions with various electrophiles, leading to the formation of amides, sulfonamides, and more substituted amines. uomustansiriyah.edu.iqlibretexts.org

Acylation: Primary amines readily react with acylating agents such as acid chlorides and acid anhydrides to yield stable amide derivatives. libretexts.orglumenlearning.com This reaction proceeds via nucleophilic acyl substitution. For instance, the reaction of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acetylated amide. The amide products are generally less nucleophilic than the parent amine, preventing over-acylation. uomustansiriyah.edu.iqlibretexts.org

Sulfonylation: In a similar fashion, the amine group can be sulfonated using sulfonyl chlorides. This reaction, often conducted under alkaline conditions to maintain the amine's nucleophilicity, produces sulfonamides. libretexts.org These derivatives are of significant interest in medicinal chemistry.

Alkylation: The direct alkylation of the amine with alkyl halides can be challenging to control, often resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmsu.edu This occurs because the initially formed secondary amine is also nucleophilic and can compete with the starting primary amine for the alkylating agent. libretexts.orgmsu.edu However, by carefully controlling stoichiometry and reaction conditions, or by using alternative methods like reductive amination, more selective alkylation can be achieved.

Table 1: Representative Reactions of the Amine Moiety
Reaction TypeReagent ExampleProduct Class
AcylationAcetyl Chloride (CH₃COCl)Amide
AcylationBenzoyl Chloride (C₆H₅COCl)Amide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Sulfonamide
AlkylationMethyl Iodide (CH₃I)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt

The reaction between a primary amine and a carbonyl compound (aldehyde or ketone) is a classic method for forming a carbon-nitrogen double bond, resulting in a class of compounds known as imines or Schiff bases. lumenlearning.comlibretexts.orgchemistrysteps.com This condensation reaction is typically acid-catalyzed and reversible. libretexts.org

The mechanism involves two main stages:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. chemistrysteps.comlibretexts.orgyoutube.com

Dehydration: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water, driven by the nitrogen's lone pair, forms an iminium ion, which is then deprotonated to yield the neutral imine. libretexts.orglibretexts.orgyoutube.com

The equilibrium of this reaction can be shifted toward the imine product by removing the water that is formed. chemistrysteps.com A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse substituents.

Table 2: Imine Formation with Various Carbonyl Compounds
Carbonyl ReactantIUPAC NameProduct Imine Structure
BenzaldehydeC₆H₅CHON-[2-Methyl-1-(naphthalen-1-yl)propan-2-yl]-1-phenylmethanimine
Acetone(CH₃)₂CON-[2-Methyl-1-(naphthalen-1-yl)propan-2-yl]propan-2-imine
CyclohexanoneC₆H₁₀ON-[2-Methyl-1-(naphthalen-1-yl)propan-2-yl]cyclohexanimine

Functionalization of the Naphthalene (B1677914) Ring System

The naphthalene ring is an electron-rich aromatic system susceptible to various substitution reactions, enabling further diversification of the parent molecule.

Naphthalene undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). Substitution on an unsubstituted naphthalene ring preferentially occurs at the C1 (alpha) position due to greater stabilization of the cationic intermediate (arenium ion). pearson.com

In this compound, the C1 position is already substituted with an alkyl group [-CH₂C(CH₃)₂NH₂]. Alkyl groups are generally activating and ortho-, para-directing. wikipedia.orglibretexts.org For a 1-substituted naphthalene, this directs incoming electrophiles primarily to the C4 (ortho) and C5/C7 (para-like) positions. The specific regioselectivity can be influenced by steric hindrance and the reaction conditions. studysmarter.co.ukyoutube.com Common EAS reactions include:

Nitration (using HNO₃/H₂SO₄)

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃)

Friedel-Crafts Acylation (using an acyl chloride/AlCl₃). myttex.netgoogle.comresearchgate.netpsu.edu This reaction introduces a ketone functionality onto the ring.

Friedel-Crafts Alkylation (using an alkyl halide/AlCl₃)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org To utilize these methods, the naphthalene ring must first be functionalized with a halide (e.g., Br, I) or a triflate group, which can be introduced via EAS or other methods.

Once a halogenated derivative is obtained (e.g., 4-bromo-1-{[2-(amino)-2-methyl]propyl}naphthalene), it can serve as a substrate for several key reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species (e.g., a boronic acid) to form a new C-C bond, allowing for the introduction of various aryl or vinyl groups. researchgate.netwikipedia.orgdntb.gov.uayoutube.com

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgyoutube.comorganic-chemistry.orglibretexts.orgacsgcipr.org This provides a direct route to introduce additional amino groups onto the naphthalene core.

These reactions have a broad substrate scope and functional group tolerance, making them highly valuable for advanced analogue synthesis. nih.gov

Design and Synthesis of Structurally Modified Analogues

The chemical reactivity discussed provides a clear roadmap for the rational design and synthesis of structurally modified analogues. nih.govijpsjournal.comacs.orgrsc.org A systematic approach can be employed to generate a library of compounds by modifying three key regions of the molecule: the amine head, the naphthalene core, and the linker group.

Amine Moiety Modification: The primary amine can be converted into a diverse array of amides, sulfonamides, imines, and secondary or tertiary amines using the reactions outlined in section 5.1. This allows for fine-tuning of properties such as polarity, hydrogen bonding capacity, and basicity.

Naphthalene Ring Functionalization: The naphthalene core can be substituted using electrophilic aromatic substitution to introduce groups like nitro, halogen, or acyl moieties. These functionalized intermediates can then be used in palladium-catalyzed cross-coupling reactions to attach a wide range of other groups, significantly expanding the structural diversity. nih.gov

Linker and Side-Chain Modification: While this article focuses on the provided scaffold, synthetic strategies could also be envisioned to alter the propane-2-amine linker itself, for example, by synthesizing homologues with different chain lengths or branching patterns. A patent for related phenyl-propanamine compounds outlines multi-step syntheses starting from substituted benzyl (B1604629) halides and isobutyronitrile, indicating pathways to modify the core structure. google.com

By combining these strategies, a large and structurally diverse library of analogues can be generated from this compound, enabling systematic exploration of structure-activity relationships for various applications. orientjchem.orgresearchgate.netmdpi.com

Modifications to the Propane (B168953) Chain and Methyl Substituents

The propane chain and its gem-dimethyl groups are critical structural features that can be modified to investigate structure-activity relationships. Synthetic strategies for analogous compounds, such as 2-methyl-1-substituted phenyl-2-propanamine derivatives, provide a basis for envisioning modifications to the target compound. google.com

A plausible synthetic route to analogs of this compound with altered alkyl chains could be adapted from methods used for similar phenylpropanamines. google.com For instance, the reaction of a substituted benzyl halide with a different nitrile under basic conditions would yield a modified intermediate. This intermediate could then undergo hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to produce the final amine. google.com

Hypothetical modifications to the propane chain and methyl substituents are outlined in the table below.

Modification TypePotential Starting MaterialsResulting Analog Structure
Removal of one methyl group 1-(chloromethyl)naphthalene and propionitrile1-(naphthalen-1-yl)propan-2-amine
Replacement of methyl with ethyl groups 1-(chloromethyl)naphthalene and 2-ethylbutanenitrile2-ethyl-1-(naphthalen-1-yl)butan-2-amine
Extension of the propane chain 1-(2-chloroethyl)naphthalene and isobutyronitrile2-methyl-1-(naphthalen-1-yl)butan-2-amine

Alterations of the Naphthalene Moiety and Positional Isomeric Forms

Positional Isomerism: The constitutional isomer, 2-methyl-1-(naphthalen-2-YL)propan-2-amine, represents a simple yet significant alteration. nih.gov In this isomer, the 2-methylpropan-2-amine substituent is attached to the C2 position of the naphthalene ring instead of the C1 position. This change in connectivity can lead to different steric and electronic properties.

Substitutions on the Naphthalene Ring: A wide array of substituted naphthalene derivatives can be synthesized through various catalytic and non-catalytic methods. researchgate.net These methods allow for the introduction of a variety of functional groups onto the naphthalene core, which can be applied to the synthesis of analogs of this compound. For example, the introduction of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens) can modulate the electronic properties of the aromatic system.

Bioisosteric Replacement: In drug design and medicinal chemistry, the concept of bioisosterism is often employed to improve the properties of a lead compound. u-tokyo.ac.jp This involves replacing a functional group or a whole moiety with another that has similar physical and chemical properties. The naphthalene moiety in this compound could be replaced by various other ring systems to explore different regions of chemical space. Potential bioisosteric replacements for the naphthalene ring are presented in the table below.

Original MoietyPotential Bioisosteric ReplacementRationale for Replacement
NaphthaleneQuinolineIntroduction of a nitrogen atom can alter electronic distribution and provide a site for hydrogen bonding. organic-chemistry.org
NaphthaleneBenzofuranReplacement of a benzene ring with a furan (B31954) ring can modify lipophilicity and metabolic stability.
NaphthaleneIndole (B1671886)The indole nucleus is a common scaffold in biologically active molecules and can offer different interaction possibilities.
NaphthaleneBenzazaborinineThese boron-containing heterocycles have been shown to be effective bioisosteres for naphthalene in other contexts. ljmu.ac.uksigmaaldrich.com

These modifications can significantly impact the compound's properties by altering its size, shape, electronic distribution, and ability to form intermolecular interactions.

Derivatization Strategies for Analytical and Research Purposes

The primary amine group of this compound is a reactive handle that can be readily derivatized for analytical and research purposes. Derivatization is often necessary to improve the chromatographic behavior and detectability of the compound, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For GC-MS analysis, derivatization is typically employed to increase the volatility and thermal stability of the analyte, as well as to introduce specific fragmentation patterns that can aid in identification. Acylation with perfluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), is a common strategy. sigmaaldrich.comnih.gov These reagents react with the primary amine to form stable, volatile amides that are highly responsive to electron capture detection (ECD) and can produce characteristic mass spectra. sigmaaldrich.com

For HPLC analysis, derivatization is often used to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Vis or fluorescence detectors. This is particularly useful for trace analysis. Naphthalene-2,3-dicarboxaldehyde (NDA) is a fluorogenic reagent that reacts with primary amines in the presence of a cyanide ion to form highly fluorescent and stable 1-cyanobenz[f]isoindole (CBI) derivatives. nih.govnih.gov This method offers high sensitivity for the detection of primary amines.

Furthermore, for the analysis of enantiomeric purity, chiral derivatizing agents can be employed. These reagents react with the amine to form diastereomers that can be separated on a non-chiral stationary phase. There are various chiral derivatizing agents available that can be used for the HPLC separation of chiral amines. researchgate.netresearchgate.net

A summary of common derivatization strategies is provided in the table below.

Analytical TechniqueDerivatizing ReagentPurpose of DerivatizationResulting Derivative
GC-MS Trifluoroacetic anhydride (TFAA)Increase volatility and thermal stability, enhance ECD response. sigmaaldrich.comN-(2-methyl-1-(naphthalen-1-yl)propan-2-yl)-2,2,2-trifluoroacetamide
GC-MS Pentafluoropropionic anhydride (PFPA)Increase volatility and thermal stability, enhance ECD response. nih.govN-(2-methyl-1-(naphthalen-1-yl)propan-2-yl)-2,2,3,3,3-pentafluoropropanamide
HPLC-Fluorescence Naphthalene-2,3-dicarboxaldehyde (NDA)Introduce a fluorescent tag for sensitive detection. nih.govnih.gov1-cyanobenz[f]isoindole derivative
HPLC (Chiral) Chiral derivatizing agents (e.g., Marfey's reagent)Formation of diastereomers for enantiomeric separation. researchgate.netDiastereomeric amides

Structure Activity Relationship Sar Studies of Naphthylpropylamines

Correlating Structural Features with Biological Target Interactions (e.g., Receptor Binding)

The interaction of a ligand with its biological target, such as a receptor or transporter protein, is the initiating event for a pharmacological response. For naphthylpropylamines, the key targets are often the monoamine transporters responsible for the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.govwikipedia.orgwikipedia.org The affinity and selectivity of binding to these transporters are highly dependent on the compound's structural characteristics. The binding of ligands to the primary site (the S1 or orthosteric site) on these transporters is governed by interactions between the ligand's aromatic portions and a hydrophobic pocket, and an ionic bond between the ligand's amine group and a conserved aspartate residue in the transporter. nih.gov

A series of enantiomerically pure 1-naphthyl arylalkylamines has been evaluated for binding affinities at these monoamine transporters, revealing that variations in structure lead to considerable differences in binding selectivity. nih.gov

The naphthalene (B1677914) ring system is a critical pharmacophoric element. Compared to a simpler phenyl ring found in compounds like amphetamine, the larger, more electron-rich naphthalene moiety can form more extensive hydrophobic and van der Waals interactions within the binding pocket of a target protein. This increased size and electron-donating capacity can result in more potent compounds. For instance, in a study of related enzyme inhibitors, the replacement of the phenyl ring of amphetamine derivatives with a naphthalene system resulted in more potent monoamine oxidase inhibitors.

The position of attachment to the propyl-amine chain (e.g., naphthalen-1-yl vs. naphthalen-2-yl) is also crucial as it dictates the orientation of the bulky ring system within the binding site. Studies on various naphthalene-containing compounds have shown that this orientation can significantly alter biological activity. For example, in a series of inhibitors for human equilibrative nucleoside transporters, the replacement of a naphthalene moiety with a benzene (B151609) ring was found to abolish the inhibitory effects, highlighting the essential role of the larger aromatic system for that specific target. frontiersin.org

The alkyl chain acts as a spacer between the hydrophobic naphthalene ring and the basic amine group, and its length and branching pattern are key determinants of activity. The specific compound, 2-Methyl-1-(naphthalen-1-YL)propan-2-amine, features a propane (B168953) chain with a methyl group on the second carbon (an α-methyl group relative to the amine), creating a chiral center and providing steric bulk.

While detailed SAR studies focusing specifically on the variation of alkyl chain length and branching for 1-naphthylpropylamines at monoamine transporters are not extensively detailed in the reviewed literature, research on other classes of receptor ligands demonstrates the importance of this feature. For example, in a different class of compounds, high-affinity binding to specific G protein-coupled receptors required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon side chain. nih.govresearchgate.net Extension of the chain beyond an optimal length often results in a dramatic decrease in binding affinity, suggesting steric constraints within the receptor's binding pocket. nih.govresearchgate.net The methyl branching, as seen in the subject compound, often serves to increase metabolic stability and can alter selectivity between different biological targets.

The primary amine group (-NH2) is a fundamental feature for interaction with monoamine transporters, typically forming a salt bridge with a key aspartate residue. nih.gov Substitution on this nitrogen atom can profoundly affect a compound's pharmacology, altering its binding affinity, selectivity, and mechanism of action (e.g., reuptake inhibitor vs. releasing agent).

For example, N-methylation of an isomer, producing N-methyl-1-(naphthalen-2-yl)propan-2-amine, retains central nervous system stimulant activity. tandfonline.com Further substitution, such as N-ethylation, has been shown to produce compounds like (S)-N-ethyl-1-(2-naphthyl)propane-2-amine (PAL-1045), which acts as a partial releaser at the serotonin transporter. nih.gov The addition of larger substituents can further modulate activity; for instance, the (S)-enantiomer of 4-(3,4-dichlorophenyl)-4-(1H-indol-4-yl)-N-methylbutan-1-amine was identified as a potent inhibitor for both dopamine and serotonin transporters, demonstrating that N-alkylation is a viable strategy for creating potent reuptake inhibitors. nih.gov

Table 1: Impact of Amine Substitution on the Activity of Naphthylpropylamine Analogs
Compound Base StructureAmine SubstitutionObserved Pharmacological RoleReference
1-(naphthalen-1-YL)propan-2-aminePrimary (-NH2)Base structure for SAR studies.N/A
1-(naphthalen-2-yl)propan-2-amineN-Methyl (-NHCH3)CNS Stimulant Activity. tandfonline.com
1-(naphthalen-2-yl)propane-2-amineN-Ethyl (-NHCH2CH3)Partial Serotonin Releaser (PAL-1045). nih.gov

Mechanistic Pharmacological Studies of Related Compounds (e.g., Monoamine Releasing Agent Activity)

The interaction of naphthylpropylamine derivatives with monoamine systems is not limited to simple binding. These compounds can act through different mechanisms, principally as monoamine reuptake inhibitors or as monoamine releasing agents. A monoamine reuptake inhibitor (MRI) functions by blocking the action of monoamine transporters (SERT, NET, DAT), which leads to an increase in the extracellular concentration of the respective neurotransmitters. wikipedia.orgpatsnap.com In contrast, a monoamine releasing agent is a substrate for the transporter and is moved into the neuron, which then causes a reversal of the transporter's function, actively expelling neurotransmitters from the presynaptic terminal into the synapse. nih.gov

The naphthalene moiety has been incorporated into various molecular scaffolds to create potent ligands for the monoamine transporters. These studies show that naphthyl-containing compounds can exhibit high affinity and act as powerful inhibitors of serotonin, norepinephrine, and dopamine reuptake.

A prominent example of a related compound is 2β-Propanoyl-3β-(2-naphthyl)-tropane (WF-23) , a cocaine analog. wikipedia.org This molecule, which features a 2-naphthyl group, is reported to be several hundred times more potent than cocaine as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI or "triple reuptake inhibitor"). wikipedia.orgwikipedia.org Its high potency underscores the significant contribution of the naphthalene ring to binding affinity at all three major monoamine transporters. wikipedia.org

Conversely, other naphthylpropylamine derivatives have been identified as having monoamine releasing properties. As mentioned previously, the compound (S)-N-ethyl-1-(2-naphthyl)propane-2-amine (PAL-1045) is classified as a partial releaser that acts on the serotonin transporter. nih.gov This indicates that subtle structural changes, such as the substitution pattern on the amine, can shift the mechanism of action from reuptake inhibition to transporter-mediated release.

Table 2: Mechanistic Actions of Naphthyl-Containing Compounds on Monoamine Systems
CompoundPrimary MechanismTarget(s)Reference
2β-Propanoyl-3β-(2-naphthyl)-tropane (WF-23)Reuptake InhibitionSerotonin, Norepinephrine, Dopamine (SNDRI) wikipedia.org
(S)-N-ethyl-1-(2-naphthyl)propane-2-amine (PAL-1045)Partial ReleaseSerotonin nih.gov

Beyond interacting with transporter proteins, some naphthylpropylamine derivatives have been evaluated as inhibitors of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). MAO exists in two main isoforms, MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes leads to increased levels of neurotransmitters in the brain.

A study of naphthylisopropylamine derivatives, which are structurally very similar to this compound, evaluated their potency as MAO inhibitors. The research found that replacing the phenyl ring of corresponding amphetamine derivatives with a naphthalene ring system led to more potent enzyme inhibitors. This suggests that the larger aromatic surface of the naphthalene moiety enhances the interaction with the active site of the MAO enzyme.

Computational SAR Modeling and Pharmacophore Generation in Naphthylpropylamines

Computational modeling has emerged as a powerful tool in drug discovery to elucidate the complex structure-activity relationships (SAR) of novel compounds. For the class of naphthylpropylamines, which includes this compound, these in silico methods provide crucial insights into the molecular features governing their interaction with biological targets, primarily the monoamine transporters (MATs). Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation have been instrumental in predicting the biological activity of these compounds and guiding the design of new, more potent, and selective analogs.

The core principle of computational SAR studies is to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. This is often achieved through methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR techniques generate models that can predict the activity of new compounds based on their steric, electrostatic, hydrophobic, and hydrogen-bonding fields.

Table 1: Hypothetical Activity Data for a Series of Naphthylpropylamine Analogs

Compound IDR1R2R3Target Activity (IC50, nM)
1HHH150
2CH3HH95
3HCH3H120
4HHOCH3210
5ClHH80
6HClH105

This table would form the basis for the QSAR model, where the variations in substituents (R1, R2, R3) on the naphthylpropylamine scaffold are correlated with their measured inhibitory activity (IC50) against a specific monoamine transporter, such as the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT).

Table 2: Conceptual CoMFA and CoMSIA Field Contributions

ModelFieldFavorable Contribution (%)Unfavorable Contribution (%)
CoMFASteric4555
Electrostatic6040
CoMSIASteric4060
Electrostatic5545
Hydrophobic7030
H-bond Donor2575
H-bond Acceptor6535

This conceptual table illustrates how a 3D-QSAR study would quantify the influence of different molecular fields on the biological activity. For instance, a high favorable contribution from the electrostatic field would suggest that modifying substituents to alter the charge distribution could enhance potency.

Pharmacophore modeling is another critical computational technique that complements QSAR studies. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For naphthylpropylamine-based monoamine transporter inhibitors, a pharmacophore model would typically be generated based on a set of active compounds.

A common pharmacophore model for monoamine reuptake inhibitors includes features such as a hydrophobic group, a hydrogen bond donor, a hydrogen bond acceptor, and an ionizable (cationic) amine. The naphthalene ring of this compound would satisfy the requirement for a hydrophobic feature, while the primary amine would serve as the ionizable group. The precise spatial arrangement of these features is crucial for high-affinity binding to the transporter.

Table 3: Common Pharmacophore Features for Naphthylpropylamine-based MAT Inhibitors

FeatureDescriptionCorresponding Moiety in this compound
Hydrophobic (HY)A region of hydrophobicity that interacts with nonpolar residues in the binding pocket.Naphthalene ring
Cationic/Ionizable (CAT)A positively charged or ionizable group that forms ionic interactions.Primary amine
Hydrogen Bond Acceptor (HBA)An atom or group capable of accepting a hydrogen bond.Potential feature depending on modifications
Hydrogen Bond Donor (HBD)An atom or group capable of donating a hydrogen bond.Primary amine

The generation of a pharmacophore model allows for the virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential features required for biological activity. This approach accelerates the discovery of new lead compounds.

Mechanistic Investigations of Biotransformation Pathways Pre Clinical, in Vitro/in Vivo Animal Models

Phase I Metabolic Transformations

Phase I metabolism of 2-Methyl-1-(naphthalen-1-YL)propan-2-amine primarily involves oxidative reactions that introduce or expose functional groups, thereby increasing the compound's polarity. These transformations are categorized into several key pathways. For the structurally similar compound, N-Methyl-1-(naphthalen-2-yl)propan-2-amine (methamnetamine), identified metabolic processes include N-demethylation, N-hydroxylation, and aromatic hydroxylation nih.gov.

N-demethylation is a common metabolic pathway for compounds containing an N-methyl group. This process involves the enzymatic removal of the methyl group, converting the secondary amine to a primary amine. For structurally related N-methyl alkaloids, this transformation is a key step in their metabolism google.comresearchgate.net. N-hydroxylation, another significant pathway, involves the addition of a hydroxyl group to the nitrogen atom. This reaction is often mediated by cytochrome P-450 and can be influenced by the electronic and lipophilic properties of the molecule nih.gov.

The N-hydroxylation of aromatic amines is a well-established metabolic route catalyzed by cytochrome P-450 enzymes nih.gov. In studies with rabbit liver microsomes, the rate of N-hydroxylation was shown to increase after induction with phenobarbital, indicating the involvement of specific P-450 isozymes nih.gov.

Hydroxylation of the aromatic naphthalene (B1677914) ring is a major metabolic pathway. This reaction introduces a hydroxyl group onto the bicyclic aromatic system, significantly increasing the compound's polarity. The specific position of hydroxylation can be influenced by the steric and electronic properties of the substituent groups. For the related compound methamnetamine, the major metabolite identified in vitro resulted from the hydroxylation of the naphthalene ring nih.gov. The metabolism of naphthalene itself can lead to the formation of various hydroxylated derivatives, such as 1-naphthol kaimosi.combio-rad.com. The enzymes involved in the oxidative metabolism of naphthalene and its derivatives are primarily cytochrome P450-dependent monooxygenases researchgate.net.

While direct evidence for oxidative cleavage of this compound is not extensively detailed in the provided context, this pathway is a known route for the metabolism of various xenobiotics. Such pathways can involve the cleavage of C-C or C-N bonds, leading to the formation of smaller, more polar metabolites. For instance, the anaerobic degradation of naphthalene and related compounds can involve ring cleavage to produce dicarboxylic acid derivatives nih.gov.

Table 1: Summary of Predicted Phase I Metabolic Transformations of this compound

Metabolic Pathway Description Potential Metabolite
N-DemethylationRemoval of the N-methyl group.1-(Naphthalen-1-yl)propan-2-amine
N-HydroxylationAddition of a hydroxyl group to the nitrogen atom.N-Hydroxy-2-methyl-1-(naphthalen-1-yl)propan-2-amine
Aromatic HydroxylationAddition of a hydroxyl group to the naphthalene ring.Hydroxy-2-methyl-1-(naphthalen-1-yl)propan-2-amine (various isomers)

Identification of Metabolites using Advanced Analytical Techniques (e.g., LC-Q-TOF/MS)

The identification and structural characterization of metabolites are crucial for understanding the biotransformation of a compound. Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) is a powerful analytical tool for this purpose. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of Q-TOF mass spectrometry, allowing for the confident identification of metabolites in complex biological matrices nih.gov.

In a study on the in vitro metabolism of methamnetamine using human liver microsomes, LC-Q-TOF/MS was employed to identify eight different phase I metabolites nih.gov. The combination of accurate mass analysis and tandem mass spectrometry (MS/MS) provided detailed structural information for each metabolite nih.gov. Similar methodologies have been successfully applied to identify metabolites of various other new psychoactive substances researchgate.net.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, Flavin-Containing Monooxygenases)

The biotransformation of this compound is primarily mediated by two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenases (FMOs) nih.gov.

Cytochrome P450s (CYPs) are a large family of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics nih.govwikipedia.org. Different CYP isozymes exhibit varying substrate specificities and can be involved in various oxidative reactions, including N-demethylation and aromatic hydroxylation nih.govresearchgate.net.

Flavin-Containing Monooxygenases (FMOs) are another important class of enzymes involved in the Phase I metabolism of nitrogen- and sulfur-containing compounds wikipedia.orgucl.ac.uk. FMOs catalyze the oxygenation of soft nucleophiles, such as the nitrogen atom in amines wikipedia.org. The involvement of FMOs in the N-hydroxylation of methamnetamine has been confirmed through in vitro studies with expressed FMO enzymes nih.gov.

Table 2: Major Enzyme Systems in the Biotransformation of this compound

Enzyme System Metabolic Reaction(s) Cellular Location
Cytochrome P450 (CYP)N-Demethylation, Aromatic HydroxylationEndoplasmic Reticulum
Flavin-Containing Monooxygenases (FMO)N-HydroxylationEndoplasmic Reticulum

Species-Specific Metabolic Differences in Pre-clinical Models

Significant interspecies differences in drug metabolism are a well-documented phenomenon and a critical consideration in pre-clinical toxicology and pharmacology nih.gov. These differences can arise from variations in the expression levels and catalytic activities of metabolic enzymes, such as CYPs and FMOs, among different animal species nih.gov.

For instance, age-dependent differences in the expression and functional activity of CYP and FMO families have been observed, with distinct switches from fetal to adult isoforms at birth nih.gov. Such developmental changes, along with inherent genetic variations between species, can lead to different metabolic profiles for the same compound. Therefore, data from one pre-clinical model may not be directly translatable to another, or to humans. Understanding these species-specific metabolic differences is essential for the accurate extrapolation of pre-clinical findings to human populations.

Emerging Research Frontiers and Methodological Advancements

Novel Synthetic Methodologies for Naphthyl-substituted Amines

The synthesis of structurally complex amines, such as 2-Methyl-1-(naphthalen-1-YL)propan-2-amine, necessitates the development of efficient and selective chemical transformations. While a specific, optimized synthesis for this compound is not widely reported, several modern synthetic strategies for analogous naphthyl-substituted amines can be envisioned.

One promising approach involves the Friedel-Crafts alkylation of naphthalene (B1677914). This classic electrophilic aromatic substitution could be adapted using a suitable isobutylene-derived electrophile to construct the carbon skeleton. For instance, the reaction of naphthalene with a halo- or hydroxy-derivative of 2-methylpropane under Lewis acid catalysis could potentially form the C-C bond at the 1-position of the naphthalene ring. Subsequent functional group interconversion, such as the conversion of a resulting halide or alcohol to an amine, would complete the synthesis. The regioselectivity of the initial alkylation (1- vs. 2-substitution on the naphthalene ring) would be a critical parameter to control, often influenced by the choice of catalyst and reaction conditions. researchgate.netgoogle.com

Another viable strategy is reductive amination . This powerful method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a potential precursor would be 1-(naphthalen-1-yl)propan-2-one. Reaction of this ketone with ammonia (B1221849) or a protected amine equivalent, followed by reduction, would yield the corresponding primary amine. Alternatively, a related precursor, 2-amino-2-methyl-1-propanol, could potentially undergo a reaction with a naphthalenic compound. researchgate.net

The following table summarizes potential synthetic routes:

Method Key Precursors Reagents and Conditions Potential Advantages Potential Challenges
Friedel-Crafts AlkylationNaphthalene, Isobutylene derivative (e.g., 1-chloro-2-methylpropene)Lewis Acid (e.g., AlCl₃, FeCl₃)Direct C-C bond formationControl of regioselectivity, potential for polyalkylation
Reductive Amination1-(Naphthalen-1-yl)propan-2-one, AmmoniaReducing agent (e.g., NaBH₃CN, H₂/Catalyst)High efficiency for amine synthesisPrecursor synthesis might be multi-step
Nucleophilic Substitution1-(Bromomethyl)naphthalene, 2-nitropropaneBase, followed by reduction of the nitro groupWell-established reactionPotential for elimination side reactions

Advanced Analytical Techniques for Characterization and Quantitation

The unambiguous identification and quantification of this compound rely on a suite of advanced analytical techniques. Given its structure, a combination of spectroscopic and chromatographic methods would be essential for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone for structural elucidation.

¹H NMR would provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons of the naphthalene ring system, a singlet for the methylene (B1212753) bridge, and singlets for the two equivalent methyl groups. The chemical shifts of the aromatic protons would be indicative of the 1-substitution pattern.

¹³C NMR would reveal the number of unique carbon environments. The spectrum would show signals for the naphthalene carbons, the methylene carbon, the quaternary carbon bearing the amine and methyl groups, and the methyl carbons. spectrabase.com

Mass Spectrometry (MS) would be employed to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern could help in confirming the structure, with characteristic losses of methyl or amino groups. rsc.org

Chromatographic techniques would be crucial for purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) , likely with a reversed-phase column, would be suitable for separating the compound from impurities. Detection could be achieved using a UV detector, leveraging the strong UV absorbance of the naphthalene chromophore, or a fluorescence detector for enhanced sensitivity. sigmaaldrich.com

Gas Chromatography (GC) , potentially coupled with mass spectrometry (GC-MS), could also be used, particularly after derivatization of the primary amine to improve volatility and chromatographic behavior.

The following table outlines the expected analytical data for the target compound:

Technique Expected Observations
¹H NMR Aromatic protons (multiplets, ~7.4-8.1 ppm), Methylene protons (singlet, ~3.0 ppm), Methyl protons (singlet, ~1.2 ppm), Amine protons (broad singlet)
¹³C NMR Aromatic carbons (~123-134 ppm), Quaternary carbon (~50 ppm), Methylene carbon (~45 ppm), Methyl carbons (~25 ppm)
Mass Spec (EI) Molecular ion peak (m/z 199), Fragments corresponding to loss of CH₃, NH₂, and cleavage of the propanamine side chain
UV-Vis Strong absorbance in the UV region characteristic of the naphthalene chromophore (~220 nm, ~280 nm)
Fluorescence Emission spectrum characteristic of a naphthalene derivative upon excitation at an appropriate wavelength

Integration of Computational and Experimental Approaches in Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For a molecule like this compound, computational studies can provide valuable insights that guide experimental design and interpretation.

Density Functional Theory (DFT) calculations can be used to predict a range of molecular properties. These include:

Optimized molecular geometry: Providing a three-dimensional model of the molecule's most stable conformation.

Spectroscopic properties: Simulating NMR chemical shifts and vibrational frequencies (IR and Raman) to aid in the interpretation of experimental spectra.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's reactivity and photophysical behavior. researchgate.net

Molecular Dynamics (MD) simulations can be employed to study the behavior of the molecule in different environments, such as in solution or interacting with a biological target. This can provide information on conformational flexibility and potential binding modes.

The integration of these computational approaches with experimental data can accelerate the discovery process. For example, a library of virtual derivatives of this compound could be computationally screened for desired properties, such as binding affinity to a specific receptor. The most promising candidates could then be synthesized and tested experimentally, saving significant time and resources. Structure-activity relationship (SAR) studies can also be greatly enhanced by computational modeling, helping to rationalize observed trends and predict the activity of new analogs. drugdesign.orgnih.govfrontiersin.org

The following table illustrates how computational and experimental approaches can be integrated:

Research Goal Computational Approach Experimental Validation
Structural Elucidation DFT calculation of NMR chemical shiftsExperimental ¹H and ¹³C NMR spectroscopy
Understanding Reactivity Calculation of electrostatic potential and frontier molecular orbitalsExperimental studies of reaction kinetics and product distribution
Design of Analogs with Enhanced Properties Virtual screening and molecular dockingSynthesis and biological evaluation of promising candidates
Predicting Spectroscopic Behavior Time-dependent DFT (TD-DFT) to predict UV-Vis and fluorescence spectraExperimental UV-Vis and fluorescence spectroscopy

Role of this compound in Developing Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization and manipulation of specific biomolecules and processes. The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently used in the design of fluorescent probes. rsc.orgnih.govnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov

This compound possesses several features that make it an attractive scaffold for the development of chemical probes:

Inherent Fluorescence: The naphthalene ring provides a fluorescent signal that can be modulated by its environment or by binding to a target.

Reactive Handle: The primary amine group serves as a convenient point for chemical modification. It can be readily coupled to other molecules, such as recognition elements (e.g., ligands for a specific receptor) or quenching moieties.

Lipophilicity: The naphthalene and alkyl components of the molecule impart a degree of lipophilicity, which can be important for cell permeability and interaction with biological membranes.

By modifying the amine group, a variety of probes could be developed. For example, coupling the amine to a specific peptide sequence could create a probe for a particular enzyme. Alternatively, attaching a metal chelator could lead to a fluorescent sensor for specific metal ions. The fluorescence of the naphthalene core could be designed to be "turned on" or "turned off" upon binding to the target of interest, providing a clear signal for detection. nih.govresearchgate.net

The following table provides hypothetical examples of chemical probes that could be developed from this scaffold:

Probe Type Modification at the Amine Group Potential Biological Target/Application Signaling Mechanism
Enzyme Activity Probe Acylation with a substrate-mimicking groupProteases, KinasesFluorescence enhancement or quenching upon enzymatic cleavage or phosphorylation
Ion Sensor Attachment of a specific ionophore or chelatorCa²⁺, Zn²⁺, Cu²⁺Change in fluorescence intensity or wavelength upon ion binding
Receptor Ligand Coupling to a known pharmacophoreG-protein coupled receptors, Ion channelsVisualization of receptor localization and trafficking
pH Sensor Introduction of a pH-sensitive moietyCellular compartments (e.g., lysosomes)pH-dependent modulation of fluorescence

Q & A

Q. What are the standard synthetic routes for 2-Methyl-1-(naphthalen-1-yl)propan-2-amine, and how are yields optimized?

The synthesis typically involves a multi-step process starting with naphthalene derivatives. Key steps include:

  • Friedel-Crafts alkylation to attach the propan-2-amine backbone to the naphthalene ring.
  • Methylation at the α-carbon using methyl halides or dimethyl sulfate under basic conditions.
  • Purification via recrystallization or column chromatography to isolate the final product. Industrial-scale synthesis often employs continuous flow reactors to enhance yield and reduce side reactions .
    Yield optimization focuses on solvent selection (e.g., dichloromethane for improved solubility), temperature control (0–5°C to minimize decomposition), and stoichiometric excess of methylating agents (1.2–1.5 equivalents).

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Utilizes SHELXL for refining crystal structures, particularly for resolving stereochemical ambiguities in the branched amine group .
  • NMR spectroscopy : 1^1H NMR (δ 1.4–1.6 ppm for methyl groups; δ 7.2–8.2 ppm for naphthalene protons) and 13^{13}C NMR confirm backbone connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+: ~200.2 g/mol) and fragmentation patterns.

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation from amine vapors.
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent oxidation. Toxicity data from structurally similar naphthylamines suggest avoiding prolonged exposure .

Advanced Research Questions

Q. How does this compound interact with neurotransmitter pathways, and what methodological approaches validate these mechanisms?

Preliminary studies suggest affinity for serotonin and dopamine transporters due to its structural resemblance to psychoactive phenethylamines. Key methods include:

  • Radioligand binding assays : Competitive displacement of 3^3H-labeled serotonin/dopamine in neuronal cell lines.
  • Microdialysis in rodent models : Monitoring extracellular neurotransmitter levels in the striatum post-administration.
  • Molecular docking simulations : Using AutoDock Vina to predict binding poses in transporter proteins (e.g., SERT, DAT) .

Q. How should researchers address contradictions in reported pharmacological data?

Discrepancies in receptor binding affinities or toxicity profiles may arise from:

  • Purity variations : Validate compound purity via HPLC (>98%) and control for residual solvents.
  • Species-specific responses : Cross-test in human-derived SH-SY5Y cells and primary rodent neurons.
  • Dose-dependent effects : Conduct full dose-response curves (0.1–100 µM) to identify biphasic activity .

Q. What strategies are effective for modifying the compound to enhance stability or bioactivity?

  • Fluorination : Introducing fluorine at the naphthalene 4-position improves metabolic stability (tested via liver microsome assays).
  • Salt formation : Hydrochloride salts enhance aqueous solubility for in vivo studies.
  • Pro-drug design : Esterification of the amine group for targeted CNS delivery, followed by enzymatic cleavage .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Twinned crystal analysis : SHELXD and Olex2 software resolve overlapping reflections in low-quality crystals.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π bonds between naphthalene rings) to confirm packing patterns .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Reported yields (30–75%) depend on:

  • Reaction scale : Milligram-scale reactions often suffer from higher impurity ratios.
  • Catalyst selection : Lewis acids like AlCl3_3 vs. BF3_3-etherate influence Friedel-Crafts efficiency.
    Reproducibility checklist :
  • Standardize solvent drying (molecular sieves for dichloromethane).
  • Document exact stoichiometry and mixing rates .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • Polar solvents (e.g., PBS) : Accelerate hydrolysis of the amine group at pH > 7.4.
  • Non-polar solvents (e.g., DMSO) : Stabilize the compound but may interfere with cellular uptake.
    Mitigation : Pre-test stability via LC-MS over 24 hours and adjust buffer pH to 6.5–7.0 .

Applications in Experimental Design

Q. What in vitro/in vivo models are optimal for studying this compound’s neuropharmacological effects?

  • In vitro : Primary cortical neurons for acute toxicity; HEK-293 cells transfected with human transporters for uptake studies.
  • In vivo : Zebrafish larvae (Danio rerio) for high-throughput behavioral screening (e.g., locomotor activity) .

Q. How can computational chemistry predict metabolite formation?

  • CYP450 metabolism prediction : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., naphthalene ring → 1,2-diol metabolites).
  • MD simulations : GROMACS models assess metabolite binding to plasma proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.